(S)-2-trans-abscisic acid
Description
Structure
3D Structure
Properties
CAS No. |
6755-41-5 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1 |
InChI Key |
JLIDBLDQVAYHNE-IBPUIESWSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C/C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
melting_point |
160 - 161 °C |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of S 2 Trans Abscisic Acid
Origin of (S)-2-trans-Abscisic Acid within the Carotenoid Biosynthetic Pathway
The biosynthesis of abscisic acid, including its isomers, is deeply rooted in the carotenoid pathway. This pathway provides the fundamental carbon skeleton for these vital plant hormones.
Precursor Compounds and Enzymatic Steps Leading to Abscisic Acid
The journey to abscisic acid begins with the C40 carotenoid, zeaxanthin (B1683548), which is synthesized in plastids via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. wikipedia.orgfrontiersin.org A series of enzymatic reactions transform zeaxanthin into the direct precursor of ABA.
Epoxidation: Zeaxanthin is converted to violaxanthin (B192666) by the enzyme zeaxanthin epoxidase (ZEP). frontiersin.orggcwgandhinagar.comfrontiersin.org
Isomerization and Cleavage: Violaxanthin can be converted to 9'-cis-neoxanthin. frontiersin.org Both 9'-cis-violaxanthin and 9'-cis-neoxanthin serve as substrates for the key regulatory enzyme, 9-cis-epoxycarotenoid dioxygenase (NCED). frontiersin.orgfrontiersin.orgcabidigitallibrary.org This enzyme cleaves the C40 carotenoid to produce the C15 intermediate, xanthoxin (B146791). wikipedia.orgfrontiersin.org The activity of NCED is considered a rate-limiting step in ABA biosynthesis. frontiersin.orgresearchgate.net
Cytosolic Conversions: Xanthoxin is then transported to the cytoplasm for the final steps. wikipedia.orgoup.com Here, it is converted to abscisic aldehyde by a short-chain dehydrogenase/reductase encoded by the ABA2 gene. bioone.organnualreviews.orgfrontiersin.org Finally, abscisic aldehyde oxidase (AAO), specifically AAO3 in Arabidopsis, oxidizes abscisic aldehyde to form the biologically active (+)-abscisic acid, also known as (S)-2-cis,4-trans-abscisic acid. bioone.organnualreviews.org
Table 1: Key Precursors and Enzymes in Abscisic Acid Biosynthesis
| Precursor/Intermediate | Enzyme | Product |
|---|---|---|
| Zeaxanthin | Zeaxanthin epoxidase (ZEP) | Violaxanthin |
| 9'-cis-neoxanthin / 9'-cis-violaxanthin | 9-cis-epoxycarotenoid dioxygenase (NCED) | Xanthoxin |
| Xanthoxin | Short-chain dehydrogenase/reductase (ABA2) | Abscisic aldehyde |
| Abscisic aldehyde | Abscisic aldehyde oxidase (AAO3) | (S)-2-cis,4-trans-Abscisic acid |
Formation of this compound: Direct Synthesis vs. Isomerization from (S)-2-cis,4-trans-Abscisic Acid
This compound is generally considered to be biologically inactive or significantly less active than its 2-cis isomer. mdpi.comannualreviews.orgnih.gov Its presence in plant tissues is primarily attributed to the non-enzymatic isomerization of the naturally occurring and highly active (S)-2-cis,4-trans-abscisic acid. mdpi.comoup.com
Exposure to light, particularly UV radiation, can cause the 2-cis double bond in the side chain of (+)-ABA to isomerize, resulting in an equilibrium mixture of the 2-cis and 2-trans forms. mdpi.comoup.com While some early research explored the possibility of 2-trans-ABA acting as a precursor to the cis form, studies in tomato shoots have not shown evidence of an enzymatic conversion from trans-ABA back to the active cis-ABA. oup.comashs.org Therefore, the accumulation of this compound is largely seen as a consequence of the photoisomerization of the active hormone, rather than a direct, regulated biosynthetic output. annualreviews.orgashs.org
Catabolism and Inactivation of this compound
The levels of abscisic acid isomers are tightly regulated not only by synthesis but also by their breakdown and inactivation. These catabolic pathways ensure that hormonal signals are transient and responsive to changing conditions.
Hydroxylation Pathways and Metabolites
The primary route for ABA catabolism is through oxidation, specifically hydroxylation. cabidigitallibrary.orgfrontiersin.org This process involves the addition of hydroxyl groups to the ABA molecule, which typically reduces its biological activity.
8'-Hydroxylation: The most significant catabolic pathway begins with the hydroxylation of the 8'-methyl group of ABA, catalyzed by ABA 8'-hydroxylase. researchgate.netoup.comembopress.org This produces an unstable intermediate, 8'-hydroxy ABA, which spontaneously and reversibly isomerizes to phaseic acid (PA). mdpi.comfrontiersin.orgembopress.org PA is considered a less active metabolite. oup.com
Further Reduction: Phaseic acid can be further metabolized by phaseic acid reductase (PAR) to form dihydrophaseic acid (DPA), which is generally considered biologically inactive. frontiersin.orgoup.com
Other Hydroxylations: While 8'-hydroxylation is the main pathway, hydroxylation can also occur at the 7' and 9' positions of the ABA ring structure, leading to 7'-hydroxy ABA and neophaseic acid (neoPA), respectively. bioone.orgnih.govnih.gov Neophaseic acid can be further metabolized to epi-neodihydrophaseic acid (epi-neoDPA). nih.gov
Table 2: Major Hydroxylation Metabolites of Abscisic Acid
| Initial Compound | Hydroxylation Position | Primary Metabolite | Secondary Metabolite |
|---|---|---|---|
| Abscisic Acid | 8' | 8'-hydroxy ABA / Phaseic Acid (PA) | Dihydrophaseic Acid (DPA) |
| Abscisic Acid | 9' | Neophaseic acid (neoPA) | epi-neodihydrophaseic acid (epi-neoDPA) |
| Abscisic Acid | 7' | 7'-hydroxy ABA | - |
Conjugation Pathways: Glucosylation and Other Adducts
Another major pathway for inactivating ABA is through conjugation, primarily with glucose. frontiersin.org This process creates a more water-soluble and generally inactive form of the hormone that can be stored or transported.
The formation of the abscisic acid glucose ester (ABA-GE) is a reversible process catalyzed by UDP-glucosyltransferases (UGTs). mdpi.comnih.govoup.com This conjugation renders the hormone inactive and allows for its storage, often in the vacuole. mdpi.comfrontiersin.org The ABA-GE can be hydrolyzed back to free, active ABA by β-glucosidases (BGs) when the plant needs to respond to stress. mdpi.comoup.com Feeding experiments with tomato shoots have shown that (±)-[2-¹⁴C]trans-abscisic acid is converted to its glucose ester, 2-trans-abscisyl-β-D-glucopyranoside, approximately 10 times faster than its cis counterpart. oup.com This suggests that glucosylation is a highly efficient inactivation route for the trans isomer. annualreviews.orgoup.com
Enzymes Involved in this compound Catabolism
Several key enzyme families are responsible for the catabolism of abscisic acid and its isomers.
Cytochrome P450 Monooxygenases (CYP707A): This family of enzymes plays the primary role in the oxidative catabolism of ABA. frontiersin.orgoup.com Specifically, members like CYP707A1, CYP707A2, CYP707A3, and CYP707A4 have been identified as ABA 8'-hydroxylases, initiating the main hydroxylation pathway. oup.comembopress.orgnih.gov These enzymes are crucial for regulating ABA levels during processes like seed germination and recovery from drought stress. embopress.org
UDP-Glucosyltransferases (UGTs): This large superfamily of enzymes is responsible for the glucosylation of ABA. mdpi.comoup.com In Arabidopsis, several UGTs, such as UGT71B6, UGT71C5, and UGT75B1, have been shown to glucosylate ABA to form ABA-GE. nih.govoup.comresearchgate.net Notably, some UGTs exhibit stereospecificity, with UGT71B6 showing a preference for the natural (+)-ABA enantiomer. researchgate.net The enzyme AOG from adzuki bean catalyzes the conjugation of 2-trans-ABA to glucose more efficiently than the natural 2-cis-ABA. annualreviews.org
Reductases: Enzymes like phaseic acid reductase (PAR) are involved in the further reduction of hydroxylated metabolites, such as the conversion of PA to DPA. researchgate.netfrontiersin.org Recently, a neoPA reductase (NeoPAR1) was identified in Arabidopsis that converts neoPA to epi-neoDPA. nih.gov
β-Glucosidases (BGs): These enzymes, including BG1 and BG2 in Arabidopsis, catalyze the hydrolysis of ABA-GE, releasing free ABA and thus playing a role in reactivating the hormone from its stored conjugate form. frontiersin.orgmdpi.com
Biological Activity and Physiological Functions of S 2 Trans Abscisic Acid
Comparative Analysis of Biological Activity with (S)-2-cis,4-trans-Abscisic Acid
The biological efficacy of abscisic acid is intrinsically linked to its isomeric form. Research consistently demonstrates that the spatial arrangement of the side chain dictates the molecule's ability to bind to its receptors and trigger downstream signaling pathways.
Differential Effects on Plant Growth and Development
(S)-2-cis,4-trans-Abscisic acid, the natural form of the hormone, is a potent inhibitor of plant growth and promoter of dormancy. nih.gov It plays a crucial role in processes such as seed maturation, germination inhibition, and the regulation of cell division and elongation. nih.gov However, the 2-trans isomer of abscisic acid is largely considered to be biologically inactive. nih.govnih.gov Consequently, (S)-2-trans-abscisic acid does not exert the same inhibitory effects on plant growth and development as its cis counterpart. The specific configuration of the 2-cis, 4-trans side chain is essential for its biological activity. nih.gov
Relative Efficacy in Specific Bioassays
Table 1: Comparative Activity of Abscisic Acid Isomers in Stomatal Closure Bioassay
| Compound | Activity in Stomatal Closure |
| (S)-2-cis,4-trans-Abscisic acid | Active |
| This compound | Inactive nih.gov |
Role in Plant Stress Responses
The ability of plants to withstand and acclimate to various environmental stresses is heavily reliant on the signaling pathways mediated by (S)-2-cis,4-trans-abscisic acid. This isomer acts as a primary stress hormone, orchestrating a wide range of adaptive responses. mdpi.com
Abiotic Stress Acclimation Mechanisms
Given that this compound is biologically inactive, it does not play a significant role in the mechanisms of abiotic stress acclimation in plants. nih.govnih.gov The intricate signaling cascades that lead to stress tolerance are specifically triggered by the active cis isomer.
A critical response to water deficit is the rapid closure of stomata to reduce water loss through transpiration, a process robustly induced by (S)-2-cis,4-trans-abscisic acid. frontiersin.org As established, this compound is inactive in inducing stomatal closure and therefore does not contribute to this vital water-saving mechanism. nih.gov Furthermore, the active ABA isomer promotes root growth under mild water stress to enhance water uptake, a physiological response not associated with the inactive trans form.
(S)-2-cis,4-trans-Abscisic acid is involved in enhancing plant tolerance to temperature stress, including the development of cold hardiness. nih.govresearchgate.net It mediates the expression of cold-responsive genes and the accumulation of cryoprotective compounds. mdpi.com Due to its biological inactivity, this compound is not a participant in these temperature stress acclimation pathways.
Table 2: Summary of Biological Roles of Abscisic Acid Isomers in Abiotic Stress
| Stress Response | (S)-2-cis,4-trans-Abscisic acid | This compound |
| Water Stress | ||
| Stomatal Closure | Induces closure frontiersin.org | Inactive nih.gov |
| Root Growth Modulation | Promotes growth under stress | No significant role |
| Temperature Stress | ||
| Cold Acclimation | Enhances tolerance nih.govresearchgate.net | No significant role |
Salinity Stress Adaptation
This compound is a critical mediator of plant adaptation to salinity stress, a major environmental factor limiting crop productivity. High salt concentrations in the soil disrupt the ionic and osmotic equilibrium of plant cells, leading to cellular damage and impaired physiological functions. ABA plays a central role in mitigating these effects through the regulation of ion homeostasis and osmotic adjustment.
Under saline conditions, an accumulation of sodium ions (Na+) can be toxic to plant cells. This compound helps to maintain a favorable intracellular ionic balance by modulating the activity of ion transporters. For instance, research in rice has demonstrated that exogenous application of S-ABA can significantly decrease the Na+/K+ ratio in plants under salt stress, thereby reducing ion toxicity. This is achieved by enhancing the uptake of potassium ions (K+) and limiting the accumulation of Na+.
Furthermore, this compound contributes to osmotic adjustment by promoting the synthesis and accumulation of compatible osmolytes. These solutes help to lower the cellular water potential, facilitating water uptake and retention even in high-salt environments. The hormone also induces stomatal closure, a rapid response that curtails water loss through transpiration, which is particularly crucial when water availability is limited due to high external salt concentrations.
Table 1: Effect of this compound (S-ABA) on Rice under Salt Stress
| Treatment | Parameter | Variety 1 (Chaoyouqianhao) | Variety 2 (Yuxiangyouzhan) |
|---|---|---|---|
| Salt Stress (50 mmol L-1 NaCl) | Na+/K+ Ratio | Significantly Increased | Significantly Increased |
| Plant Height | Decreased by 9.18% | Decreased by 17.82% | |
| Salt Stress + S-ABA | Na+/K+ Ratio | Decreased by 25% | Decreased by 33.33% |
| Plant Height | Increased by 9.52% | Increased by 14.29% |
Biotic Stress Interactions
The role of this compound in interactions with biotic stressors, such as pathogens and pests, is complex and often context-dependent. ABA can act as both a positive and a negative regulator of plant defense responses, and its influence is intricately linked with other hormone signaling pathways, notably those of salicylic (B10762653) acid (SA) and jasmonic acid (JA).
In some instances, this compound can enhance plant resistance to certain pathogens. For example, it can promote stomatal closure, creating a physical barrier that impedes the entry of foliar pathogens. Additionally, ABA has been shown to positively influence callose deposition at the site of infection, which can reinforce cell walls and limit the spread of the pathogen.
Conversely, in other plant-pathogen interactions, an increase in ABA levels can render the plant more susceptible to disease. This is often attributed to the antagonistic relationship between ABA and SA signaling pathways. SA is a key hormone in activating systemic acquired resistance (SAR), a broad-spectrum defense mechanism. Elevated ABA levels can suppress SA-mediated defense responses, thereby compromising the plant's ability to fend off biotrophic pathogens. The outcome of the interaction is thus dependent on the specific pathogen, the host plant, and the timing and localization of the hormonal responses.
Table 2: Influence of this compound on Plant Defense Gene Expression during Biotic Stress
| Pathogen | Host Plant | ABA Treatment | Effect on Defense Gene Expression | Outcome |
|---|---|---|---|---|
| Pseudomonas syringae | Arabidopsis thaliana | Exogenous Application | Suppression of SA-responsive genes (e.g., PR-1) | Increased Susceptibility |
| Alternaria brassicicola | Arabidopsis thaliana | Exogenous Application | Induction of JA-responsive genes (e.g., PDF1.2) | Enhanced Resistance |
| Magnaporthe oryzae | Rice | Endogenous increase due to cold stress | Suppression of defense-related genes | Increased Susceptibility |
Involvement in Seed Dormancy and Germination Regulation
This compound is a primary regulator of seed dormancy and germination, ensuring that these critical life cycle transitions occur under favorable environmental conditions. researchgate.net High levels of ABA are established during seed development and maturation, inducing a state of dormancy that prevents precocious germination. researchgate.net
The maintenance of seed dormancy is largely dependent on the balance between ABA and gibberellins (B7789140) (GA), another class of phytohormones that promote germination. ABA acts to inhibit the synthesis of hydrolytic enzymes required for the breakdown of stored food reserves in the seed, while GA promotes their production. researchgate.net The ratio of ABA to GA is therefore a key determinant of whether a seed remains dormant or initiates germination.
Environmental cues such as light, temperature, and nitrate (B79036) can influence the levels of ABA and GA, thereby modulating seed dormancy. For instance, in many species, exposure to cold stratification or light can lead to a decrease in ABA levels and an increase in GA levels, thus breaking dormancy and promoting germination. The catabolism of ABA, mediated by enzymes such as ABA 8'-hydroxylase, is a crucial step in reducing endogenous ABA concentrations and allowing for the completion of germination.
Table 3: Quantitative Effects of this compound on Seed Germination
| Species | ABA Concentration | Temperature | Effect on Germination |
|---|---|---|---|
| Elymus elymoides | 0 g kg-1 seed | 5°C | Time to 50% germination (T50) = ~20 days |
| 2.2 g kg-1 seed | 5°C | T50 = ~76 days (56-day delay) | |
| Pseudoroegneria spicata | 0 g kg-1 seed | 5°C | T50 = ~25 days |
| 2.2 g kg-1 seed | 5°C | T50 = ~86 days (61-day delay) |
Impact on Organ Development and Senescence
This compound plays a significant role in various aspects of organ development and in the programmed process of senescence. Its influence is particularly well-documented in the context of leaf senescence, a developmental program that involves the remobilization of nutrients from aging leaves to other parts of the plant.
ABA is generally considered a promoter of leaf senescence. During the later stages of leaf development, endogenous ABA levels often increase, and this is correlated with the onset of senescence-related processes such as chlorophyll (B73375) degradation and the expression of senescence-associated genes (SAGs). Exogenous application of ABA can accelerate the yellowing of leaves and the upregulation of SAGs, further supporting its role as a positive regulator of this process.
The mechanism by which ABA promotes senescence involves a complex interplay with other hormones and signaling molecules. For example, ABA can influence ethylene (B1197577) biosynthesis and signaling, another hormone known to promote senescence. Furthermore, ABA can modulate the expression of transcription factors that, in turn, regulate the expression of a suite of genes involved in the dismantling of cellular components and the remobilization of nutrients. The precise timing and concentration of ABA are critical in determining its effects on organ development and the progression of senescence.
Table 4: this compound and the Regulation of Senescence-Associated Genes (SAGs)
| Gene | Function | Response to Increased ABA | Phenotype in ABA-deficient/insensitive mutants |
|---|---|---|---|
| SAG12 | Cysteine protease involved in protein degradation | Upregulated | Delayed expression |
| NYC1 | Chlorophyll b reductase, involved in chlorophyll degradation | Upregulated | Delayed chlorophyll degradation |
| AtNAP | Transcription factor regulating downstream SAGs | Upregulated | Delayed senescence |
Molecular Mechanisms of S 2 Trans Abscisic Acid Action and Signaling
Receptor Binding and Perception
The initiation of the ABA signaling cascade is contingent upon the hormone's binding to specific protein receptors. The stereochemical structure of the ABA molecule, particularly the configuration of the side chain, is a crucial determinant for this initial perception event. nih.gov
The primary family of soluble ABA receptors in plants is the PYR/PYL/RCAR (Pyrabactin Resistance/PYR1-Like/Regulatory Component of ABA Receptor) family. plos.orgfrontiersin.org Extensive research, including structure-function studies and crystallization analyses, has demonstrated that the 2-cis configuration of the ABA side chain is essential for high-affinity binding to the receptor's pocket. nih.govnih.gov This binding induces a critical conformational change in the receptor, which is necessary for downstream signal transduction. nih.govnih.gov
(S)-2-trans-abscisic acid, due to its altered stereochemistry, does not fit correctly into the binding pocket of the PYR/PYL/RCAR receptors. Consequently, it exhibits a profound inability to bind to these proteins with any significant affinity. Studies have shown that trans-ABA is incapable of displacing the bound, naturally occurring (+)-ABA from its receptors, confirming a high degree of stereospecificity. nih.gov For instance, the GCR2 receptor has been shown to bind specifically to the physiologically active (+)-ABA, but not to inactive isomers such as trans-ABA. oup.com
In mammals, and potentially in plants, another protein, Lanthionine Synthetase C-like 2 (LANCL2), has been identified as a receptor for ABA. wikipedia.orgtoku-e.com This receptor is involved in mediating ABA's effects on processes like glucose metabolism. However, similar to the PYR/PYL/RCAR family, the signaling activity of LANCL2 is associated with the naturally occurring cis-isomer of ABA. There is no evidence to suggest that this compound binds to or activates LANCL2.
| Compound | Receptor Family | Relative Binding Affinity | Biological Activity Status |
|---|---|---|---|
| (S)-2-cis-Abscisic Acid | PYR/PYL/RCAR | High | Active |
| This compound | PYR/PYL/RCAR | Negligible / None Detected oup.comnih.gov | Inactive nih.govnih.gov |
| (S)-2-cis-Abscisic Acid | LANCL2 | High | Active wikipedia.orgtoku-e.com |
| This compound | LANCL2 | Not Reported / Presumed Inactive | Inactive |
The binding of active (S)-2-cis-ABA to a PYR/PYL/RCAR receptor protein induces a conformational change that closes two flexible loops, often referred to as the "gate" and "latch," over the binding pocket. nih.gov This structural rearrangement creates a new surface on the receptor that allows it to interact with and inhibit a class of downstream negative regulators known as Type 2C Protein Phosphatases (PP2Cs). nih.govnih.gov This interaction is the pivotal first step in activating the ABA signaling pathway.
Given that this compound does not bind to the PYR/PYL/RCAR receptors, it fails to induce the necessary conformational changes. nih.govnih.gov As a result, the receptor remains in its "open" or unbound state and cannot interact with PP2Cs. Therefore, this compound is incapable of activating the downstream components of the ABA signaling pathway.
Signal Transduction Pathways Mediated by this compound
Signal transduction in the ABA pathway involves a cascade of protein interactions that relay the initial hormone perception into cellular responses. The inability of this compound to initiate this cascade at the receptor level means it does not mediate these downstream pathways.
The core of the ABA signaling pathway is a double-negative regulatory module composed of PYR/PYL/RCAR receptors, PP2C phosphatases, and SNF1-related protein kinase 2s (SnRK2s). frontiersin.orgnih.govmdpi.com In the absence of active ABA, PP2Cs are active and continuously dephosphorylate and inactivate SnRK2 kinases, keeping the signaling pathway off. nih.govnih.gov
When (S)-2-cis-ABA binds to the PYR/PYL/RCAR receptors, the resulting receptor-ABA complex binds to and inhibits the activity of PP2Cs. nih.govresearchgate.net This inhibition of PP2Cs liberates SnRK2s from dephosphorylation, allowing the kinases to become active through autophosphorylation. nih.govresearchgate.net These activated SnRK2s are the central positive regulators that phosphorylate various downstream targets to elicit physiological responses. researchgate.netcabidigitallibrary.org
Because this compound cannot facilitate the formation of the PYL-ABA-PP2C complex, it cannot cause the inhibition of PP2Cs. nih.gov Consequently, the SnRK2 kinases remain suppressed by active PP2Cs, and the signaling cascade is not initiated.
A primary and rapid response to active ABA signaling is the regulation of ion channels in the plasma membrane, particularly in guard cells, which control stomatal aperture to manage water loss. unc.edunih.gov Activated SnRK2 kinases, specifically OST1/SnRK2.6, directly phosphorylate and activate anion channels (like SLAC1), leading to anion efflux. cabidigitallibrary.org This efflux causes membrane depolarization, which in turn activates outward-rectifying K+ channels, leading to K+ efflux. unc.edu The net loss of ions results in a decrease in guard cell turgor and stomatal closure. wikipedia.org
This entire process is dependent on the activation of SnRK2s by the core signaling cascade. As this compound is unable to activate this cascade, it does not mediate the regulation of these ion channels and has no effect on stomatal movements.
A major long-term consequence of ABA signaling is the large-scale regulation of gene expression, which helps plants adapt to stress conditions. nih.govresearchgate.nettaylorfrancis.com Activated SnRK2 kinases phosphorylate and activate a class of basic leucine (B10760876) zipper (bZIP) transcription factors known as ABA-responsive element (ABRE)-binding factors (ABFs) or AREBs. nih.govcore.ac.uk These activated transcription factors bind to specific cis-acting elements (ABREs) in the promoters of target genes, modulating their expression. nih.gov This leads to the synthesis of proteins involved in stress tolerance. nih.govresearchgate.net
The transcriptional response is entirely contingent on the SnRK2-mediated activation of these transcription factors. Due to its inability to initiate the signaling cascade, this compound does not lead to the activation of SnRK2s and, therefore, does not induce ABA-responsive gene expression. nih.govnih.gov
Gene Expression Regulation and Transcriptional Responses
ABA-Responsive Element (ABRE)-Binding Factors (ABFs/AREBs)
This compound (ABA) signaling pathways culminate in the activation of specific transcription factors that regulate the expression of downstream genes. Central to this process are the ABA-Responsive Element (ABRE)-Binding Factors (ABFs), also known as ABRE-Binding Proteins (AREBs). nih.govnih.gov These transcription factors belong to the basic leucine zipper (bZIP) family and are key players in mediating ABA-dependent gene expression, particularly in response to abiotic stress. nih.govcas.czaustinpublishinggroup.com
The core mechanism involves the binding of ABFs/AREBs to the ABRE cis-acting regulatory element, characterized by the consensus sequence PyACGTGGC, found in the promoter regions of many ABA-inducible genes. researchgate.netnih.gov The activity of ABFs/AREBs is tightly regulated by phosphorylation. cas.cz In the presence of ABA, SNF1-related protein kinases 2 (SnRK2s) are activated and subsequently phosphorylate ABF/AREB proteins. austinpublishinggroup.comfrontiersin.orgresearchgate.net This phosphorylation event is crucial for the activation of these transcription factors, enabling them to bind to ABREs and initiate the transcription of target genes. cas.czresearchgate.net
In Arabidopsis thaliana, the ABF/AREB family includes several members, such as ABF1, ABF2/AREB1, ABF3, and ABF4/AREB2. nih.gov These factors often exhibit functional redundancy, collectively regulating physiological responses to stresses like drought and high salinity. nih.govnih.gov For example, ABF1, ABF2/AREB1, ABF3, and ABF4/AREB2 are all induced by drought, high salinity, and ABA treatment in vegetative tissues. austinpublishinggroup.com They play a crucial role in activating downstream stress-responsive genes, including Late Embryogenesis Abundant (LEA) genes like RD29B and RAB18. nih.gov Overexpression of these factors can lead to ABA-hypersensitive phenotypes and enhanced drought tolerance. austinpublishinggroup.com The triple mutant areb1/areb2/abf3 shows significant sensitivity to drought, highlighting their master regulatory role in ABA signaling under stress conditions. nih.gov
| Factor Name(s) | Protein Family | Primary Function in ABA Signaling | Key Target Genes | Reference |
|---|---|---|---|---|
| ABF1 | bZIP | Redundant regulation of abiotic stress responses, stomatal closure. | ADF5, TPPI | nih.gov |
| ABF2 / AREB1 | bZIP | Master regulator of ABA-dependent gene expression under drought stress. | RD29B, RAB18, DREB2A | nih.govmdpi.com |
| ABF3 | bZIP | Positive regulator of ABA signaling in response to drought and salinity. | RD29A, RD29B | nih.govaustinpublishinggroup.com |
| ABF4 / AREB2 | bZIP | Redundant regulation of abiotic stress responses and ABA-dependent gene expression. | RD29B, RAB18, TPPI | nih.govaustinpublishinggroup.com |
| ABI5 | bZIP | Crucial regulator in seeds; prevents germination and post-germinative growth under stress. | LEA genes | nih.govnih.govcas.cz |
Cross-talk with Other Phytohormone Signaling Pathways
The physiological and developmental effects of this compound are not governed by a single, linear pathway but are the result of a complex and intricate network of interactions with other phytohormone signaling pathways. nih.govnih.govijarbs.com This "cross-talk" allows plants to integrate various internal and external signals to produce a coordinated and appropriate response. researchgate.net ABA signaling interacts with pathways of major phytohormones including auxins, gibberellins (B7789140), cytokinins, ethylene (B1197577), and salicylic (B10762653) acid, with these interactions being either synergistic or antagonistic depending on the specific developmental process or environmental context. mdpi.commdpi.commdpi.com
Interactions with Auxins, Gibberellins, and Cytokinins
Auxins: ABA and auxin signaling pathways interact to regulate several aspects of plant development, particularly root growth and seed germination. mdpi.comnih.gov High levels of both ABA and exogenous auxin inhibit primary root elongation. nih.gov In this process, auxin appears to act downstream of ABA, as ABA's inhibitory effect requires an intact auxin response pathway, while auxin-mediated inhibition does not depend on ABA signaling. nih.gov During seed germination, auxin can enhance ABA's inhibitory effects. nih.gov At the molecular level, ABA can induce the expression of certain Auxin Response Factors (ARFs), thereby increasing sensitivity to ABA. mdpi.commdpi.com
Gibberellins (GAs): The interaction between ABA and gibberellins is predominantly antagonistic and is a classic example of hormonal control over developmental transitions. ijarbs.comfrontiersin.org This antagonism is most evident in the regulation of seed dormancy and germination. frontiersin.orgunacademy.com ABA is crucial for establishing and maintaining seed dormancy, while GA promotes the breaking of dormancy and induces germination. ijarbs.comfrontiersin.org The balance and ratio between these two hormones are critical for this transition. ijarbs.com This antagonistic relationship extends to other processes as well; for example, GA generally promotes root growth, whereas ABA suppresses it. ijarbs.com
Cytokinins: Cytokinins and ABA also exhibit antagonistic interactions, notably in the regulation of stomatal movement. oup.com Cytokinins can inhibit ABA-induced stomatal closure. oup.com This effect is mediated through the stimulation of ethylene production, as ethylene itself has an antagonistic effect on ABA in this context. oup.com The application of cytokinins was shown to counteract the reduction in guard cell volume caused by ABA, an effect that was nullified when ethylene signaling was blocked. oup.com
| Interacting Phytohormone | Nature of Interaction with ABA | Key Processes Regulated | Reference |
|---|---|---|---|
| Auxins | Synergistic/Antagonistic | Root elongation, seed germination. | mdpi.comnih.gov |
| Gibberellins (GAs) | Antagonistic | Seed dormancy and germination, root growth. | ijarbs.comfrontiersin.org |
| Cytokinins | Antagonistic | Stomatal closure. | oup.com |
Antagonistic and Synergistic Relationships (e.g., with Salicylic Acid, Ethylene)
Ethylene: The relationship between ABA and ethylene is complex, with evidence for antagonistic, synergistic, and parallel actions depending on the physiological process. nih.govnih.govmdpi.com
Antagonism: A well-established antagonistic interaction occurs during seed germination and early seedling growth, where ABA inhibits these processes while ethylene promotes them. nih.gov In stomatal control, ethylene can promote stomatal opening, thereby antagonizing ABA-induced closure. mdpi.com This interplay can also involve mutual regulation of biosynthesis and signaling; ABA-deficient mutants often overproduce ethylene, and ABA application can prevent the induction of ethylene biosynthesis. nih.govmdpi.com
Synergism: In some contexts, such as the inhibition of root growth, ABA and ethylene can act synergistically, as ABA-inhibited root growth is dependent on a functional ethylene signaling pathway. nih.gov The interaction between ABA and ethylene signaling pathways can be mutually antagonistic in vegetative tissues, influencing the expression of defense and stress-responsive genes. nih.gov
Salicylic Acid (SA): The cross-talk between ABA and salicylic acid is particularly relevant in the context of plant defense against pathogens. mdpi.comnih.gov Generally, the SA-mediated defense pathway is central to resistance against biotrophic pathogens, while jasmonic acid (JA) and ethylene pathways are more effective against necrotrophic pathogens. mdpi.comnih.gov ABA is often considered to modulate these primary defense pathways. mdpi.comresearchgate.net The interaction is frequently antagonistic. For instance, ABA signaling can negatively regulate the expression of JA-ethylene responsive defense genes, thereby influencing resistance to necrotrophic fungal pathogens. nih.gov This suggests a complex interplay where ABA might fine-tune the plant's defense strategy by modulating the balance between different hormone-driven defense responses. mdpi.com
Quantification and Analytical Methodologies for S 2 Trans Abscisic Acid
Extraction and Purification Techniques for Plant Samples
The initial and most critical steps in the analysis of (S)-2-trans-abscisic acid are its extraction from the plant tissue and subsequent purification to remove interfering compounds. The choice of technique depends on the plant matrix, the concentration of the analyte, and the desired level of purity.
Solvent extraction is the primary step to isolate ABA from plant tissues. The choice of solvent is crucial for achieving high extraction efficiency. Commonly used solvents are polar, reflecting the chemical nature of ABA.
Research has shown that mixtures of organic solvents with water and an acidifier are effective for extracting ABA and its metabolites. For example, a solution of methanol (B129727), water, and acetic acid (10:89:1) has been used for washing cartridges post-extraction, while an elution solution of methanol, water, and acetic acid (80:19:1) is used to recover the analyte. Another common extraction solvent is a mixture of isopropanol (B130326) and glacial acetic acid (99:1 v/v). For the extraction of ABA from seeds, 100% methanol spiked with a deuterated internal standard (D6-ABA) is a frequently used working solution.
The complexity of the plant matrix often necessitates multi-step extraction to improve recovery. A typical protocol involves grinding the plant material, followed by sonication and centrifugation to separate the supernatant containing the target analyte. To maximize the yield, the pellet is often re-extracted with the same solvent mixture. However, it's important to note that drying the extract under a nitrogen stream can lead to significant loss of ABA, so direct injection of the extract after filtration is often preferred.
Table 1: Common Solvent Systems for this compound Extraction
| Solvent System | Application | Reference |
|---|---|---|
| Methanol:Water:Acetic Acid (80:19:1) | Elution from SPE cartridge | |
| Isopropanol:Glacial Acetic Acid (99:1 v/v) | General plant tissue extraction | |
| 100% Methanol with D6-ABA | Extraction from seeds |
Following solvent extraction, the crude extract contains numerous compounds that can interfere with the final analysis. Therefore, purification steps are essential. Solid Phase Extraction (SPE) and immunoaffinity purification are two powerful techniques for this purpose.
SPE is a widely used method for sample cleanup. It utilizes a solid sorbent to selectively retain either the analyte or the impurities. For ABA, which is an acidic hormone, mixed-mode reversed-phase anion-exchange sorbents are effective. Hydrophilic interaction chromatography-based SPE (HILIC SPE) using silica (B1680970) as the sorbent has also been successfully employed for the simultaneous determination of ABA and its catabolites. Oasis MCX SPE cartridges, which allow for the separation of acidic and basic compounds, are also commonly used.
Immunoaffinity purification offers a higher degree of selectivity. This technique is based on the specific binding between an antibody and its target antigen, in this case, this compound. Monoclonal antibodies with high specificity for free ABA can be immobilized on a solid support to create an immunoaffinity column. The crude extract is passed through the column, where ABA binds to the antibodies. After washing away unbound compounds, the purified ABA is eluted. This method significantly reduces matrix effects and can achieve very low limits of detection, making it suitable for trace analysis. The combination of immunoaffinity cleanup with HPLC-UV detection has been shown to be a sensitive and cost-effective method for plant hormone analysis.
Chromatographic Separation and Detection Methods
After extraction and purification, chromatographic techniques are employed to separate this compound from any remaining interfering compounds before its quantification.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common and versatile technique for the quantification of ABA. The separation is typically achieved using a reversed-phase column, such as a C18 column.
The mobile phase often consists of a mixture of an organic solvent (like methanol or acetonitrile) and water, with an acidifier such as formic or acetic acid to ensure that ABA is in its protonated form, which enhances its retention on the nonpolar stationary phase. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve better separation of ABA from other compounds in the extract.
UV detection is performed at a wavelength where ABA exhibits maximum absorbance, which is typically around 254 nm or 269 nm. An optimized method for analyzing multiple phytohormones, including ABA, found that a detection wavelength of 269 nm provided stronger absorbability and a lower limit of detection compared to 254 nm. The limit of detection for HPLC-UV methods can be in the low nanogram per gram range, especially when combined with effective purification techniques like immunoaffinity cleanup.
Table 2: Example HPLC-UV Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (150 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | Gradient of methanol and water, both with 0.1% formic acid | |
| Flow Rate | 0.30 mL/min - 1.6 mL/min | |
| Detection Wavelength | 269 nm |
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful technique for the quantification of ABA. Due to the low volatility of ABA, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. This is often achieved by methylation, for instance, using diazomethane (B1218177) or (trimethylsilyl)-diazomethane to convert the carboxylic acid group of ABA into a methyl ester.
The derivatized ABA is then separated on a GC column and detected by a mass spectrometer. GC-MS provides high sensitivity and selectivity, allowing for the accurate quantification of ABA even in complex samples. The use of tandem mass spectrometry (GC-MS/MS) further enhances the sensitivity and specificity of the analysis. This technique is sensitive enough to analyze small samples, making it valuable for studies where sample material is limited.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of phytohormones, including this compound, due to its exceptional sensitivity and specificity. This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
In LC-MS/MS analysis, the sample extract is first separated on an LC column, typically a reversed-phase C18 column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized, often using electrospray ionization (ESI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides a high degree of selectivity. In MRM, a specific precursor ion corresponding to the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
The use of a deuterated internal standard, such as D6-ABA, is crucial for accurate quantification as it compensates for matrix effects and variations in extraction recovery and instrument response. The sensitivity of LC-MS/MS allows for the detection of ABA at very low concentrations, with limits of detection often in the picogram range. This high sensitivity makes it possible to analyze very small amounts of plant tissue.
Table 3: Selected LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | |
| MS Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transition for ABA | m/z 263.1 → 153.0 | |
| MRM Transition for D6-ABA | m/z 269.2 → 159.1 | |
| Internal Standard | Deuterium-labeled ABA (e.g., [2H6]-ABA) |
Chiral Separation Techniques for Isomer Analysis
Synthetic abscisic acid is a racemic mixture of the naturally occurring (+)-ABA and the unnatural (-)-ABA enantiomer. agrisera.com These enantiomers can exhibit different biological activities and metabolic rates within plant tissues. agrisera.com Therefore, chiral separation techniques are essential for accurately analyzing the biologically active this compound without interference from its enantiomer.
High-performance liquid chromatography (HPLC) is a primary method for the direct chiral separation of abscisic acid enantiomers. mybiosource.comcusabio.com One effective approach involves using a phenyl column with a chiral mobile phase containing a cyclodextrin (B1172386) derivative. mybiosource.comcusabio.com For instance, a mobile phase containing γ-cyclodextrin has been successfully used to separate (S)- and (R)-abscisic acid. mybiosource.com In this method, it was observed that the (R)-enantiomer forms a more stable complex with γ-cyclodextrin and is therefore detected earlier than the (S)-enantiomer. mybiosource.com This HPLC method has been applied to analyze ABA in honey samples, where only the naturally occurring (S)-abscisic acid was detected. mybiosource.comcusabio.com
Capillary electrophoresis (CE) is another powerful technique for the enantioseparation of abscisic acid. agrisera.com This method utilizes cyclodextrins as chiral selectors in the running buffer. Several types of cyclodextrins, including dimethyl-β-cyclodextrin (DM-β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and γ-cyclodextrin (γ-CD), have demonstrated satisfactory enantioselectivity. agrisera.com Optimal separation can be achieved using a Tris-phosphate buffer with HP-β-CD, yielding a resolution of 3.0. agrisera.com The detection limit for each ABA enantiomer using this CE method was reported to be 0.30 µg/mL. agrisera.com
Table 1: Comparison of Chiral Separation Techniques for Abscisic Acid Isomers
| Technique | Chiral Selector | Key Findings | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | γ-cyclodextrin in mobile phase | Successfully separated (R)- and (S)-abscisic acid. The (R)-enantiomer was detected earlier. | mybiosource.com |
| Capillary Electrophoresis (CE) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Achieved a resolution of 3.0 for ABA enantiomers with a detection limit of 0.30 µg/mL. | agrisera.com |
Immunoassays for this compound Quantification
Immunoassays offer a highly sensitive and specific method for quantifying this compound in plant extracts. These methods are based on the principle of antigen-antibody recognition, where highly specific monoclonal antibodies that bind to ABA are utilized. sigmaaldrich.comnih.gov These assays are often available in kit formats, providing a convenient and high-throughput tool for researchers. agdia.comsigmaaldrich.com
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for ABA quantification. agrisera.comnih.gov The most common format is a competitive inhibition ELISA. agrisera.comelkbiotech.com In this setup, a microtiter plate is pre-coated with a known amount of ABA. agrisera.com The plant sample extract, containing an unknown amount of ABA, is added to the wells along with a specific monoclonal anti-ABA antibody. agrisera.com The ABA in the sample competes with the ABA coated on the plate for binding to the limited amount of antibody. agrisera.com
Following this competitive binding step, a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is added. agrisera.comelkbiotech.com This secondary antibody binds to the primary antibody that is now bound to the plate. After a washing step to remove unbound reagents, a substrate is added, which is converted by the enzyme into a colored product. agrisera.com The intensity of the color is inversely proportional to the concentration of ABA in the original sample; a lower color intensity indicates a higher concentration of ABA in the sample. agrisera.com The concentration is determined by comparing the optical density of the samples to a standard curve generated with known concentrations of ABA. elkbiotech.com
Commercially available ABA ELISA kits have reported detection ranges typically from 0.156 µg/mL to 10 µg/mL, with a sensitivity of around 0.04 µg/mL. agrisera.comcusabio.com These kits show very low cross-reactivity with other plant hormones like gibberellins (B7789140) and indoleacetic acid. agrisera.com
Table 2: Typical Characteristics of a Competitive ELISA for Abscisic Acid
| Parameter | Value | Reference |
|---|---|---|
| Assay Type | Competitive Inhibition | agrisera.com |
| Detection Range | 0.156 - 10 µg/mL | agrisera.comcusabio.com |
| Sensitivity | 0.04 µg/mL | agrisera.comcusabio.com |
| Intra-assay Precision (CV%) | <10% | agrisera.com |
| Inter-assay Precision (CV%) | <20% | agrisera.com |
Quantitative Real-Time Immuno-PCR (qIPCR)
For ultra-sensitive detection of abscisic acid, a method combining the principles of immunoassay with the signal amplification power of real-time PCR has been developed. researchgate.netnih.gov This technique, known as quantitative real-time immuno-PCR (qIPCR), offers a significant increase in sensitivity compared to traditional ELISA. nih.gov
In a described qIPCR method for ABA, a monoclonal antibody (McAb) to ABA is coated onto the inner surface of a PCR well. nih.gov A pre-prepared probe complex is then utilized, which consists of a biotinylated ABA monoclonal antibody, biotinylated DNA, and a streptavidin linker. researchgate.netnih.gov This complex is introduced into the wells where it competes with the ABA in the sample for binding to the coated antibody. After washing, the amount of probe DNA bound to the well surface is quantified using real-time PCR. nih.gov
This qIPCR method has demonstrated a remarkable limit of detection (LOD) of 2.5 femtograms (fg) and a detectable range of 10 to 40 ng/L. researchgate.netnih.gov The results from this method have been validated against liquid chromatography-mass spectrometry (LC-MS/MS), showing good specificity, repeatability, and a recovery rate of 96.9%. researchgate.netnih.gov A significant advantage of this technique is its high sensitivity, which allows for the quantification of ABA in crude plant extracts, potentially reducing the need for extensive sample purification. researchgate.netnih.gov
Research Approaches and Model Systems for S 2 Trans Abscisic Acid Studies
Genetic and Mutational Analyses in Model Plants (e.g., Arabidopsis thaliana)
Genetic and mutational analyses in model plants, particularly Arabidopsis thaliana, have been instrumental in dissecting the complex signaling and metabolic pathways of (S)-2-trans-abscisic acid (ABA). nih.govnih.gov These approaches have allowed for the identification of key components involved in ABA biosynthesis, perception, signal transduction, and physiological responses.
Identification and Characterization of Mutants Affecting this compound Levels or Responses
The isolation and characterization of mutants with altered sensitivity to or levels of ABA have provided profound insights into the hormone's function. nih.govannualreviews.org These mutants are typically identified through forward genetic screens where mutagenized plant populations are selected for phenotypes such as altered seed germination in the presence of ABA, increased wilting, or changes in stomatal responses. nih.govpurdue.edu
Mutants are broadly categorized into two main groups: those deficient in ABA biosynthesis (aba mutants) and those with altered responses to ABA (abi mutants for ABA-insensitive, and ABA-hypersensitive mutants). nih.govmdpi.com
aba mutants : These mutants have lower endogenous levels of ABA and often exhibit a wilty phenotype due to impaired stomatal closure. nih.gov For example, the aba2 mutant in Arabidopsis thaliana affects the conversion of xanthoxin (B146791) to abscisic aldehyde, a crucial step in ABA biosynthesis. nih.govnih.gov Similarly, the wilty mutant of Pisum sativum also has a mutation in the gene responsible for xanthoxin dehydrogenase activity. nih.gov
abi mutants : These mutants show reduced sensitivity to exogenous ABA. The abi1 and abi2 mutants, for instance, encode protein phosphatases 2C (PP2Cs) that act as negative regulators in the ABA signaling pathway. annualreviews.orgmdpi.com Mutations in these genes can lead to insensitivity in seed germination and stomatal regulation. annualreviews.orgresearchgate.net Other abi mutants, such as abi3, abi4, and abi5, encode transcription factors that are critical for ABA-mediated gene expression during seed development and germination. mdpi.commdpi.com
ABA-hypersensitive mutants : Mutants such as era1 (enhanced response to ABA) exhibit increased sensitivity to ABA. The ERA1 gene encodes a subunit of a protein farnesyl transferase, suggesting a role for protein modification in modulating ABA responses. purdue.edu The sad2-1 mutant, which shows increased luminescence from a stress-responsive reporter gene in response to ABA, has a mutation in an importin β-domain family protein, implicating nuclear transport in ABA signaling. purdue.edu
| Mutant Class | Example Gene | Affected Process | Phenotype | Model Organism |
|---|---|---|---|---|
| ABA-deficient | ABA2 | Xanthoxin to abscisic aldehyde conversion | Wilty, reduced ABA levels | Arabidopsis thaliana |
| ABA-deficient | wilty | Xanthoxin dehydrogenase activity | Wilty, ABA-deficient | Pisum sativum |
| ABA-insensitive | ABI1, ABI2 | Protein phosphatase 2C activity (negative regulator) | Insensitive seed germination and stomatal response | Arabidopsis thaliana |
| ABA-insensitive | ABI3, ABI4, ABI5 | Transcription factor function | Insensitive seed germination | Arabidopsis thaliana |
| ABA-hypersensitive | ERA1 | Protein farnesylation | Enhanced response to ABA | Arabidopsis thaliana |
| ABA-hypersensitive | SAD2 | Nuclear transport | Increased expression of stress-responsive genes | Arabidopsis thaliana |
Overexpression and Gene Silencing Studies
In addition to analyzing loss-of-function mutants, researchers utilize overexpression and gene silencing techniques to investigate the roles of specific genes in the ABA pathway. nih.gov
Overexpression studies involve introducing a gene of interest into a plant under the control of a strong, constitutive promoter to increase its expression level. This approach can help determine the gene's function by observing the resulting phenotype. For example, overexpression of AtNCED3, a key gene in ABA biosynthesis, in Arabidopsis leads to increased endogenous ABA levels, enhanced drought tolerance, and decreased transpiration rates. nih.gov Similarly, overexpression of the ABI4 gene from Medicago truncatula in Arabidopsis resulted in improved cold tolerance mediated by ABA signaling. frontiersin.org Overexpression of OsNCED3 in rice has been shown to enhance survival rates and tolerance to alkaline stress by increasing ABA content and upregulating stress-response genes. nih.gov
Gene silencing , often achieved through RNA interference (RNAi) or virus-induced gene silencing (VIGS), is used to reduce the expression of a specific gene. This "knockdown" approach can reveal the gene's function by observing the resulting phenotype, which often mimics that of a loss-of-function mutant. For instance, antisense suppression of AtNCED3 in Arabidopsis results in a drought-intolerant phenotype. nih.gov In the ascomycete Botrytis cinerea, which is used for industrial production of S-(+)-abscisic acid, RNA silencing has been employed to manipulate the expression of secondary metabolite biosynthetic genes. nih.gov
| Technique | Gene | Organism | Observed Effect |
|---|---|---|---|
| Overexpression | AtNCED3 | Arabidopsis thaliana | Increased ABA levels, enhanced drought tolerance |
| Overexpression | MtABI4 | Arabidopsis thaliana | Improved cold tolerance |
| Overexpression | OsNCED3 | Rice (Oryza sativa) | Enhanced tolerance to alkaline stress |
| Gene Silencing | AtNCED3 | Arabidopsis thaliana | Drought-intolerant phenotype |
| Gene Silencing | Secondary metabolite biosynthetic genes | Botrytis cinerea | Manipulation of S-(+)-abscisic acid production |
Biochemical and Molecular Biology Techniques
A variety of biochemical and molecular biology techniques are employed to study the enzymatic reactions, gene regulation, and global molecular changes associated with this compound.
In Vitro Enzyme Assays for Biosynthesis and Catabolism
In vitro enzyme assays are crucial for characterizing the biochemical activity of enzymes involved in ABA metabolism. These assays typically involve incubating a purified or partially purified enzyme with its substrate and then measuring the product formation.
For ABA biosynthesis, cell-free extracts from plant tissues have been used to demonstrate the conversion of xanthoxin to ABA. pnas.org This confirmed that the enzymatic machinery for the final steps of ABA synthesis is constitutively present in many plant tissues. pnas.org Recombinant VP14 protein, a cleavage dioxygenase from maize, has been shown to catalyze the oxidative cleavage of 9-cis-epoxy carotenoids to form xanthoxin in vitro. pnas.org
Regarding ABA catabolism, the primary pathway involves the hydroxylation of ABA at the 8'-position. nih.gov Genomic approaches have identified the CYP707A gene family in Arabidopsis as encoding ABA 8'-hydroxylases. nih.govsemanticscholar.org These enzymes, which are cytochrome P450 monooxygenases, catalyze the conversion of ABA to 8'-hydroxy-ABA, which then isomerizes to phaseic acid. fund-romuloraggio.org.ar
Reporter Gene Assays for Gene Expression Studies
Reporter gene assays are powerful tools for studying the regulation of gene expression in response to ABA. wikipedia.orgbmglabtech.com These assays involve fusing the promoter of an ABA-responsive gene to a reporter gene that encodes an easily detectable protein, such as β-glucuronidase (GUS) or luciferase (LUC). wikipedia.orgresearchgate.net This construct is then introduced into plants or plant cells.
When the plant is treated with ABA, the ABA-responsive promoter is activated, leading to the expression of the reporter gene. The activity of the reporter protein can then be quantified, providing a measure of the promoter's activity.
Luciferase (LUC) Reporter Assays : These assays are highly sensitive and allow for real-time, non-destructive monitoring of gene expression. nih.gov For example, a firefly luciferase gene driven by the stress-responsive RD29A promoter has been used in Arabidopsis to screen for mutants with altered responses to ABA, drought, and cold. purdue.edunih.gov An ABA-inducible luciferase reporter line, pMAPKKK18-LUC+, has been utilized for high-throughput screening of chemical activators of the ABA signaling pathway. researchgate.netnih.gov
GUS Reporter Assays : The GUS system is widely used for histochemical analysis, allowing for the visualization of gene expression patterns in different tissues and cell types. researchgate.net
A dual-luciferase reporter system has been developed in rice, where a firefly luciferase is driven by an ABA-responsive promoter and a Renilla luciferase is driven by a gibberellic acid (GA)-responsive promoter. This system allows for the simultaneous monitoring of the antagonistic effects of ABA and GA. nih.gov
Proteomic and Metabolomic Profiling in Response to this compound
Proteomics and metabolomics are systems biology approaches that provide a global view of the changes in protein and metabolite levels, respectively, in response to ABA. nih.gov
Proteomic profiling typically involves extracting proteins from ABA-treated and control plants, followed by separation (e.g., by two-dimensional gel electrophoresis) and identification of proteins whose abundance changes using mass spectrometry. nih.gov In a study using rice suspension culture cells, iTRAQ (isobaric tags for relative and absolute quantitation) was used to identify 36 proteins that showed significant changes in abundance in response to ABA. nih.gov
Metabolomic profiling aims to identify and quantify all the small-molecule metabolites in a biological sample. oup.com Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used. nih.govnih.gov In rice suspension cells treated with ABA, GC-MS analysis identified 148 metabolites, with 11 of them showing statistically significant changes. nih.gov Integrated transcriptomic, proteomic, and metabolomic analyses in citrus have revealed significant changes in various molecules, including those related to ABA signaling, in response to pathogen infection. nih.gov These multi-omics approaches are powerful for understanding the complex regulatory networks that ABA governs in response to both biotic and abiotic stresses. oup.commdpi.com
| Approach | Model System | Technique | Key Findings |
|---|---|---|---|
| Proteomics | Rice suspension culture cells | iTRAQ | 36 proteins showed significant abundance changes in response to ABA. |
| Metabolomics | Rice suspension culture cells | GC-MS | 148 metabolites identified, with 11 changing significantly in response to ABA. |
| Multi-omics | Citrus limon | RNA-Seq, Mass Spectrometry, NMR | Coordinated changes in transcripts, proteins, and metabolites in response to pathogen infection, including ABA-related pathways. |
| Multi-omics | Chinese orchid | Transcriptomics, Proteomics, Metabolomics | Gibberellin-abscisic acid hub regulates flower development. |
Advanced Imaging Techniques for Spatiotemporal Dynamics
The study of this compound's role in plant biology has been significantly advanced by the development of sophisticated imaging techniques. These methods allow for the real-time, in vivo visualization of the hormone's distribution and concentration, providing critical insights into its dynamic behavior within cells, tissues, and whole organisms. Key approaches include genetically encoded biosensors and mass spectrometry imaging, which offer unprecedented spatial and temporal resolution.
Genetically Encoded Fluorescent Biosensors
Genetically encoded biosensors are powerful tools for monitoring the dynamics of specific molecules within living cells. annualreviews.org For this compound, biosensors based on Förster (or Fluorescence) Resonance Energy Transfer (FRET) have been particularly transformative. nih.govnih.gov These sensors are engineered proteins that translate the binding of an this compound molecule into a measurable change in fluorescence. nih.gov
The general design of these FRET-based sensors involves two fluorescent proteins, typically a cyan fluorescent protein (CFP) variant as the donor and a yellow fluorescent protein (YFP) variant as the acceptor. nih.gov These are connected by a sensory module composed of an this compound receptor (like PYR1 or PYL1) and a fragment of a protein phosphatase 2C (PP2C), such as ABI1. nih.gov In the absence of this compound, the sensor is in an "open" conformation, and FRET is low. When this compound binds, it induces a conformational change, bringing the donor and acceptor proteins closer and increasing FRET efficiency. nih.gov This change in the ratio of acceptor to donor fluorescence can be measured and correlated with the hormone concentration. nih.gov
Two prominent examples of such biosensors are ABAleon (Abscisic Acid-Leoning) and ABACUS (Abscisic Acid Concentration and Uptake Sensor). nih.govscispace.com These tools have been instrumental in mapping the distribution of this compound in intact plants, revealing concentration hotspots in the root tip and guard cells. nih.gov Live imaging with these sensors has shown that root cells can rapidly eliminate this compound and that this elimination rate is accelerated by the hormone itself. nih.govscispace.com
Comparison of FRET-Based this compound Biosensors
| Biosensor | FRET Donor | FRET Acceptor | Sensory Module Components | Key Finding |
|---|---|---|---|---|
| ABACUS1-2µ | edCerulean | edCitrine | PYL1 (receptor) + ABI1 (PP2C fragment) | Detected reversible and dose-dependent this compound accumulation in roots. nih.govscispace.com |
| ABAleon2.1 | mTurquoise | cpVenus173 | PYR1 (receptor) + ABI1 (PP2C fragment) | Used to generate this compound distribution maps in seedlings, showing maxima in root tips and guard cells. nih.gov |
Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that allows for the direct mapping of biomolecules in tissue sections. jst.go.jpnih.gov This method provides spatial information on the distribution of multiple analytes simultaneously, making it well-suited for studying the complex interplay of plant hormones. jst.go.jp
Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Nanoparticle-Assisted Laser Desorption/Ionization (Nano-PALDI) have been successfully applied to visualize this compound and other hormones in plant tissues. nih.govacs.org In a typical MSI experiment, a thin section of plant tissue is coated with a matrix (for MALDI) or nanoparticles (for Nano-PALDI) that absorb energy from a laser. mdpi.comcreative-proteomics.com The laser is fired at discrete spots across the tissue, desorbing and ionizing molecules from the surface, which are then identified by their mass-to-charge ratio in the mass spectrometer. creative-proteomics.com By compiling the data from all spots, a 2D map of the molecule's distribution is created. jst.go.jp
MSI has been used to visualize the distribution of this compound in the roots of rice (Oryza sativa), revealing its localization alongside other hormones like cytokinins. acs.org The use of nanoparticles in Nano-PALDI-MSI has improved the detection of low molecular weight compounds like plant hormones, which can be obscured by matrix signals in traditional MALDI. nih.govmdpi.com
Overview of Mass Spectrometry Imaging Techniques for this compound
| Technique | Principle | Advantages | Application Example |
|---|---|---|---|
| MALDI-MSI | Uses an organic matrix to absorb laser energy, facilitating desorption/ionization of analytes from tissue sections. creative-proteomics.com | Label-free, can detect multiple molecules simultaneously. jst.go.jp | Simultaneous visualization of cytokinin and this compound in plant tissue. acs.org |
| Nano-PALDI-MSI | Uses nanoparticles instead of a matrix, reducing background noise in the low mass range. nih.govmdpi.com | Higher sensitivity for small molecules like plant hormones. nih.gov | Multi-hormone imaging in rice roots, including this compound, auxin, and cytokinins. acs.org |
Other Reporter and Probe Systems
Beyond FRET sensors and MSI, other imaging approaches have been developed. Noninvasive, cell-autonomous reporter systems have been created using this compound-specific promoters fused to reporter genes. nih.gov These systems monitor the downstream effects of the hormone, revealing where physiologically active pools of this compound are triggering gene expression. nih.gov Studies using these reporters in Arabidopsis thaliana under drought stress showed that stress perceived by the roots leads predominantly to this compound action in the shoot, particularly in the vascular tissue and guard cells. nih.gov
Additionally, novel supramolecular fluorescent probes are being developed. One such system uses a bovine serum albumin host and aggregation-induced emission fluorescent chromophores. researchgate.netacs.org The presence of this compound and its aptamer acts as a switch for the fluorescent system, offering a highly sensitive method for detection and potential for in vivo imaging. researchgate.netacs.org
Evolutionary Perspectives of Abscisic Acid Isomers
Conservation and Divergence of Abscisic Acid Pathways Across Kingdoms
Abscisic acid (ABA) is a stress-related signaling molecule that has been identified in all kingdoms of life, with the exception of Archaea. nih.gov While it is most extensively studied as a plant hormone, evidence indicates its synthesis in a wide range of organisms, including plant-associated bacteria, pathogenic fungi, cyanobacteria, algae, lichens, protozoa, sponges, and even human granulocytes. nih.govresearchgate.net This broad distribution suggests an ancient evolutionary origin for ABA signaling.
The core components of the ABA signaling pathway, particularly the enzymatic portions, are remarkably conserved. frontiersin.orgnih.gov The central signaling module in land plants consists of PYRABACTIN RESISTANCE 1-like (PYL) receptors, PROTEIN PHOSPHATASE 2C (PP2C), and SNF1-RELATED PROTEIN KINASE 2 (SnRK2). frontiersin.orgnih.gov Functional homologs of the phosphatase (PP2C) and kinase (SnRK2) components are found from streptophyte algae to angiosperms, indicating that this enzymatic cassette predates the evolution of land plants. frontiersin.orgnih.govresearchgate.net
However, the regulatory components, specifically the ABA receptors, show significant evolutionary divergence. nih.govnih.gov The PYR/PYL/RCAR family of ABA receptors is believed to have arisen during the colonization of land by plants and is not found in algae. nih.gov It is hypothesized that a primitive PYL protein with basal, ABA-independent activity evolved in the common ancestor of Zygnematophyceae and land plants. frontiersin.orgnih.gov The crucial evolutionary step was the acquisition of ABA-dependent activity in the PYL protein of the last common ancestor of land plants, which effectively recruited ABA into a pre-existing signaling cascade. frontiersin.orgnih.gov This evolutionary process culminated in the appearance of strictly ABA-dependent dimeric PYL receptors in angiosperms, allowing for a more finely-tuned response to varying ABA levels and dominating the adaptive stress response. frontiersin.orgnih.gov
While the ABA biosynthesis pathway is conserved between ancestral and modern algae, the function and regulation of ABA differ significantly across kingdoms. frontiersin.orgnih.gov For instance, ABA biosynthesis enzymes have evolved into plant- and fungal-specific forms, leading to different synthesis pathways. nih.gov In plants, ABA is synthesized from the cleavage of C40 carotenoids, whereas some fungi produce it through a different biosynthetic route. wikipedia.org Furthermore, while the machinery for ABA synthesis and core signaling components existed in the ancestors of land plants, the hormonal modulation of PYL activity by ABA appears to be an innovation specific to land plants. frontiersin.orgnih.gov This adaptation was a pivotal event, linking environmental stress signals to a robust physiological response network that was essential for the transition from aquatic to terrestrial environments. frontiersin.org
Table 1: Conservation of Core ABA Signaling Components Across Plant Lineages
| Component | Streptophyte Algae | Mosses & Lycophytes | Ferns | Angiosperms | Evolutionary Note |
|---|---|---|---|---|---|
| ABA Biosynthesis | Present | Present | Present | Present | Pathway is conserved, though regulation may differ. frontiersin.orgnih.gov |
| PYR/PYL/RCAR Receptors | Basal, ABA-independent form proposed | Present, show ABA-induced closure | Present, show ABA-induced closure | Highly diversified, strictly ABA-dependent dimeric forms | Gained ABA-dependent activity in the common ancestor of land plants. frontiersin.orgnih.govnih.gov |
| PP2C (Type 2C Protein Phosphatase) | Present | Present | Present | Present | Functionally conserved enzymatic component. frontiersin.orgnih.gov |
| SnRK2 (SNF1-related Protein Kinase 2) | Present | Present | Present | Present | Functionally conserved enzymatic component. frontiersin.orgnih.gov |
| ABF/AREB Transcription Factors | Absent | Present | Present | Present | Specific to land plants, representing a key downstream adaptation. nih.gov |
Evolutionary Significance of (S)-2-trans-Abscisic Acid in Plant Adaptation and Stress Resilience
The evolution of a sensitive and responsive this compound signaling network was a watershed moment in plant evolution, profoundly influencing their ability to adapt to and thrive in terrestrial environments. frontiersin.org This naturally occurring form of ABA is central to regulating a plant's response to a multitude of environmental challenges, particularly abiotic stresses like drought, high salinity, and cold temperatures. wikipedia.orgfrontiersin.orgnih.gov
One of the most critical adaptations facilitated by ABA is the regulation of water balance through the control of stomatal aperture. wikipedia.org In response to water deficit, ABA is synthesized in the roots and transported to the leaves, where it triggers the closure of stomata, thereby reducing water loss through transpiration. wikipedia.org This mechanism is vital for survival in arid conditions and represents a key trait that enabled plants to colonize land. frontiersin.org The evolution of this ABA-driven stomatal control is a cornerstone of plant stress resilience. While the core genetic toolkit for ABA signaling is present in ferns, the rapid, ion channel-mediated stomatal closure seen in seed plants appears to be a later evolutionary refinement. researchgate.netbiorxiv.org
ABA also plays a crucial role in seed dormancy and germination, processes that are fundamental for reproductive success in fluctuating environments. youtube.comnih.gov By promoting seed dormancy, ABA prevents precocious germination during unfavorable conditions, ensuring that seedlings emerge when their chances of survival are highest. youtube.com It also promotes desiccation tolerance in the embryo, allowing seeds to remain viable for extended periods. youtube.com This hormonal control over the life cycle allows plants to synchronize their growth and development with seasonal changes, a critical adaptation for terrestrial life.
Furthermore, ABA influences root system architecture, promoting root growth and development, which enhances a plant's ability to explore the soil for water and nutrients. frontiersin.orgyoutube.com Under drought conditions, ABA can stimulate root cell elongation and increase hydraulic conductivity, facilitating water uptake. nih.gov This adaptive plasticity in root development, mediated by ABA, is essential for maintaining water balance and nutrient acquisition in heterogeneous soil environments.
The acquisition of the ABA signaling pathway is considered a decisive factor in the adaptation to drought stress and the successful colonization of land. researchgate.net The ability to perceive and respond to water limitation via ABA-mediated physiological adjustments, from stomatal control to developmental programming, provided early land plants with a significant selective advantage. frontiersin.orgwhiterose.ac.uk Over geological time, the refinement and diversification of the ABA signaling network, particularly the evolution of highly sensitive receptors in angiosperms, have allowed for more complex and nuanced responses to environmental stress, contributing to the widespread ecological success of flowering plants. nih.govutas.edu.au
Table 2: Key Adaptive Traits Mediated by this compound in Land Plants
| Adaptive Trait | Physiological/Developmental Process | Evolutionary Significance |
|---|---|---|
| Drought Tolerance | Induces stomatal closure, reducing transpiration. wikipedia.org | Essential for water conservation and survival in terrestrial environments. frontiersin.org |
| Salinity Stress Resilience | Regulates ion homeostasis and osmotic adjustment. frontiersin.org | Enables plants to cope with high salt concentrations in the soil. |
| Cold Acclimation | Mediates the expression of cold-responsive genes. frontiersin.org | Enhances tolerance to freezing temperatures. |
| Seed Dormancy & Germination | Promotes dormancy and inhibits premature germination. youtube.com | Synchronizes the life cycle with favorable environmental conditions for reproductive success. |
| Root System Architecture | Modulates root growth and branching. youtube.com | Optimizes water and nutrient uptake from the soil. |
| Desiccation Tolerance | Protects embryonic tissues from drying out. youtube.com | Crucial for seed viability and the survival of early land plants in arid conditions. |
Future Directions and Emerging Research Areas
Elucidation of Novel (S)-2-trans-Abscisic Acid Receptors and Signaling Components
The discovery of the PYR/PYL/RCAR family of receptors was a major breakthrough in understanding ABA signaling. nih.govnih.govresearchgate.net However, evidence suggests that the perception and transduction of the ABA signal may be more complex than a single receptor family can explain. bohrium.com Future research is focused on identifying and characterizing novel receptors and components of the ABA signaling cascade.
Several candidate ABA receptors have been proposed over the years, including:
GTG1/GTG2: These GPCR-type G proteins have been shown to bind ABA and are involved in ABA-mediated responses. nih.gov
ABAR/CHLH: The magnesium-chelatase H subunit has also been implicated as an ABA receptor, playing a role in stomatal signaling and seed germination. tandfonline.com
The core ABA signaling pathway involves a double-negative regulatory system with three main components: PYR/PYL/RCAR receptors, type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinase 2 (SnRK2s). frontiersin.orgoup.com In the absence of ABA, PP2Cs inactivate SnRK2s. oup.com When ABA is present, it binds to the PYR/PYL/RCAR receptors, causing a conformational change that allows them to inhibit PP2Cs. nih.gov This inhibition releases the SnRK2s to phosphorylate downstream targets, activating various physiological responses. frontiersin.orgnih.gov
Future research aims to uncover additional proteins that modulate this core pathway and to understand how different receptor-ligand complexes can trigger specific downstream responses. The identification of these new components will provide a more complete picture of ABA signal transduction and offer new targets for genetic manipulation.
Table 1: Key Components of the Core this compound Signaling Pathway
| Component | Type | Function in ABA Signaling |
| PYR/PYL/RCAR | Receptors | Bind ABA and inhibit PP2Cs nih.govresearchgate.net |
| PP2Cs | Protein Phosphatases | Negative regulators; inactivate SnRK2s frontiersin.orgfrontiersin.org |
| SnRK2s | Protein Kinases | Positive regulators; phosphorylate downstream targets to activate ABA responses frontiersin.orgfrontiersin.org |
Comprehensive Systems Biology Approaches to Abscisic Acid Isomer Networks
This compound is one of several isomers of ABA, and the interplay between these different forms is a burgeoning area of research. nih.govoup.com Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is a powerful tool for unraveling the complexity of ABA isomer networks. nih.gov
By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to different ABA isomers, researchers can begin to build comprehensive models of how these networks are regulated and how they contribute to specific physiological outcomes. nih.gov For example, phosphoproteomics can provide a snapshot of the proteins that are activated or deactivated by phosphorylation in response to ABA, offering insights into the signaling cascades involved. nih.gov
These approaches will help to answer key questions such as:
Do different ABA isomers have distinct signaling pathways and physiological roles?
How is the conversion between different isomers regulated?
How do environmental cues affect the balance of different ABA isomers?
Understanding the dynamics of the entire ABA isomer network will provide a more holistic view of how this hormone regulates plant growth and development.
Targeted Engineering of this compound Metabolism for Enhanced Plant Traits
The manipulation of ABA metabolism through genetic engineering holds significant promise for improving crop performance, particularly under challenging environmental conditions. tandfonline.compreprints.org By precisely controlling the levels of this compound in specific tissues and at specific developmental stages, it may be possible to enhance traits such as drought tolerance, water use efficiency, and seed dormancy. mdpi.comfrontiersin.org
Key targets for metabolic engineering include the genes involved in ABA biosynthesis and catabolism. preprints.orgoup.com
Biosynthesis: The enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) is a key regulatory step in ABA biosynthesis. oup.comnih.gov Overexpressing NCED genes can lead to increased ABA levels and enhanced stress tolerance.
Catabolism: The enzyme ABA 8'-hydroxylase, encoded by the CYP707A genes, is a major player in ABA degradation. researchgate.netnih.gov Modulating the expression of these genes can fine-tune ABA levels.
Recent advances in gene editing technologies, such as CRISPR-Cas9, offer unprecedented precision for targeted engineering of ABA metabolism. This will allow for the development of "smart" crops that can dynamically regulate their ABA levels to optimize growth and survival in fluctuating environments.
Table 2: Key Genes in this compound Metabolism and Their Potential for Engineering
| Gene Family | Enzyme | Role in ABA Metabolism | Potential Engineering Application |
| NCED | 9-cis-epoxycarotenoid dioxygenase | Key regulatory enzyme in biosynthesis oup.comnih.gov | Overexpression to enhance stress tolerance |
| CYP707A | ABA 8'-hydroxylase | Major enzyme in catabolism researchgate.netnih.gov | Manipulation to control ABA levels and dormancy |
| AAO3 | Abscisic aldehyde oxidase | Final step in biosynthesis nih.gov | Modification to fine-tune ABA production |
Environmental and Ecological Roles of this compound in Plant Communities
While much of the research on this compound has focused on its role within individual plants, there is a growing interest in its ecological functions and its influence on plant communities. austinpublishinggroup.comnih.gov As a key mediator of stress responses, ABA plays a crucial role in how plants interact with their environment and with each other. study.comstudy.com
Future research in this area will likely explore:
Allelopathy: The potential for plants to release ABA into the soil to inhibit the growth of neighboring competitors.
Interactions with other organisms: The role of ABA in mediating interactions with symbiotic microbes, pathogens, and herbivores.
Understanding the ecological roles of this compound will provide a more complete picture of its importance in shaping the structure and function of ecosystems. It will also have practical implications for agriculture, such as the development of more sustainable farming practices that leverage natural plant-plant and plant-microbe interactions.
Q & A
Q. What experimental models are widely accepted for studying (S)-2-<i>trans</i>-abscisic acid (ABA) signaling in plants, and how do researchers validate their relevance?
Methodological Answer: Arabidopsis thaliana is the primary model organism due to its well-characterized ABA-responsive mutants (e.g., <i>abi1</i>, <i>ost1</i>). Validation involves comparative assays (e.g., stomatal aperture assays under ABA treatment) and genetic complementation to confirm phenotype rescue . For non-model species, heterologous expression systems (e.g., yeast two-hybrid) are used to test ABA receptor interactions with PP2C phosphatases, followed by in planta validation via transient overexpression or CRISPR-Cas9 editing .
Q. What are the standard protocols for quantifying endogenous ABA levels in plant tissues, and how do researchers address variability?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. To minimize variability:
- Use internal standards (e.g., deuterated ABA-d6) to correct for extraction efficiency.
- Homogenize tissues in liquid nitrogen to prevent enzymatic degradation.
- Validate results with ELISA using monoclonal antibodies specific to the (S)-2-<i>trans</i> isomer to avoid cross-reactivity with inactive isoforms .
Q. How do researchers design controlled experiments to isolate ABA-specific effects from other hormonal cross-talk?
Methodological Answer:
- Apply ABA biosynthesis inhibitors (e.g., fluridone) to block endogenous ABA production.
- Use hormone-deficient mutants (e.g., <i>aba2</i> mutants) and supplement with exogenous ABA.
- Employ time-course experiments to distinguish early ABA responses from secondary effects mediated by ethylene or jasmonic acid .
Advanced Research Questions
Q. What advanced techniques are used to resolve contradictions in ABA receptor-ligand binding affinity data across studies?
Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., pH, temperature). To address this:
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized buffer conditions.
- Validate findings with structural data (e.g., X-ray crystallography of ABA-PYR/PYL complexes) to correlate affinity with conformational changes .
- Apply meta-analysis to compare datasets, controlling for variables like protein purity and ligand solubility .
Q. How can researchers optimize experimental designs to study ABA-mediated stress memory in plants?
Methodological Answer:
- Employ split-root systems to differentiate systemic vs. localized ABA signaling.
- Use transcriptomic (RNA-seq) and epigenomic (ChIP-seq) profiling to identify ABA-induced priming markers (e.g., <i>RD29B</i>).
- Integrate multi-omics data with machine learning to predict stress memory thresholds and validate via mutant screens .
Q. What methodologies are effective in elucidating the cross-talk between ABA and other signaling pathways (e.g., ROS or Ca<sup>2+</sup>)?
Methodological Answer:
- Use fluorescent biosensors (e.g., R-GECO for Ca<sup>2+</sup> or HyPer for H2O2) in ABA-treated tissues for real-time imaging.
- Combine pharmacological inhibitors (e.g., diphenyleneiodonium for ROS) with genetic mutants (e.g., <i>rbohD/F</i>) to dissect pathway hierarchies.
- Apply network analysis tools (e.g., STRING or Cytoscape) to map interactions between ABA-responsive genes and ROS/Ca<sup>2+</sup> regulators .
Data Analysis & Interpretation
Q. How should researchers statistically handle clustered data in ABA time-series experiments (e.g., repeated measurements on the same plant)?
Methodological Answer:
Q. What strategies are recommended for reconciling discrepancies between ABA gene expression data and phenotypic outcomes?
Methodological Answer:
- Perform translational profiling (e.g., ribosome footprinting) to assess if mRNA levels correlate with protein synthesis.
- Use CRISPR-Cas9 knockouts to test the functional relevance of discordant genes.
- Integrate proteomic and metabolomic datasets to identify post-transcriptional regulatory nodes (e.g., phosphorylation by SnRK2 kinases) .
Ethical & Reporting Standards
Q. How can researchers ensure reproducibility when publishing ABA-related studies, particularly in methods like protein interaction assays?
Methodological Answer:
- Deposit raw data (e.g., ITC thermograms, microscopy images) in public repositories (e.g., Zenodo).
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation.
- Use the MIAPE (Minimum Information About a Proteomics Experiment) guidelines for reporting protein interaction experiments .
Q. What are the best practices for citing conflicting findings in ABA literature without undermining study validity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
